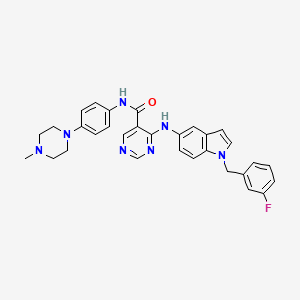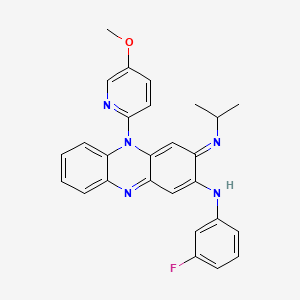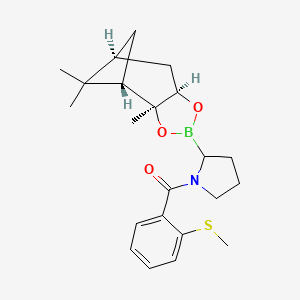
Pop-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Pop-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms .
Aplicaciones Científicas De Investigación
Pop-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways involving prolyl oligopeptidase.
Medicine: Explored for potential therapeutic applications in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mecanismo De Acción
Pop-IN-1 exerts its effects by inhibiting prolyl oligopeptidase, an enzyme involved in the cleavage of proline-containing peptides. This inhibition affects various molecular pathways, including those related to cell signaling and protein degradation . The precise molecular targets and pathways are still under investigation, but the compound’s high affinity for prolyl oligopeptidase suggests a significant impact on related biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Z-Prolyl-Prolinal: Another potent inhibitor of prolyl oligopeptidase with similar applications in research.
S-17092: A selective inhibitor of prolyl oligopeptidase, used in studies related to cognitive enhancement and neuroprotection.
Uniqueness
Pop-IN-1 stands out due to its exceptionally low Ki value, indicating a very high affinity for prolyl oligopeptidase. This makes it a valuable tool in research settings where precise inhibition of the enzyme is required .
Propiedades
Fórmula molecular |
C22H30BNO3S |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
(2-methylsulfanylphenyl)-[2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C22H30BNO3S/c1-21(2)14-12-17(21)22(3)18(13-14)26-23(27-22)19-10-7-11-24(19)20(25)15-8-5-6-9-16(15)28-4/h5-6,8-9,14,17-19H,7,10-13H2,1-4H3/t14-,17-,18+,19?,22-/m0/s1 |
Clave InChI |
PNOOCQHRLPMAPV-VIGMWTIOSA-N |
SMILES isomérico |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4CCCN4C(=O)C5=CC=CC=C5SC |
SMILES canónico |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C5=CC=CC=C5SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



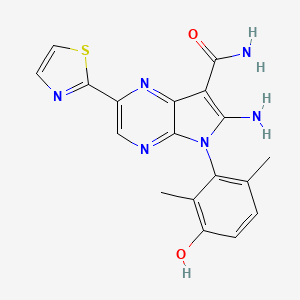
![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)
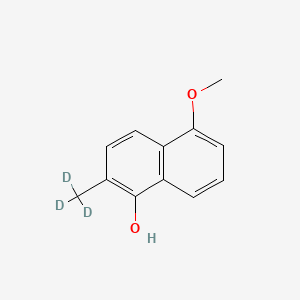
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)

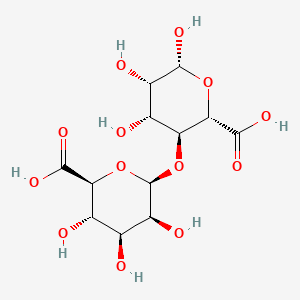
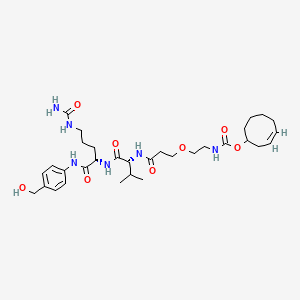
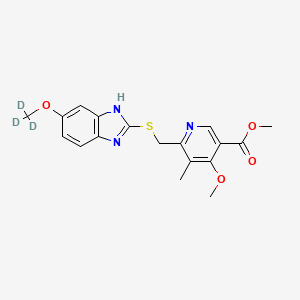
![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B15143610.png)
